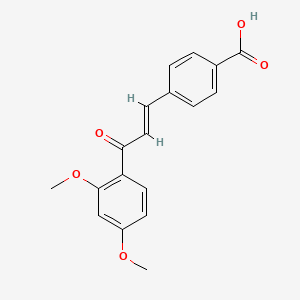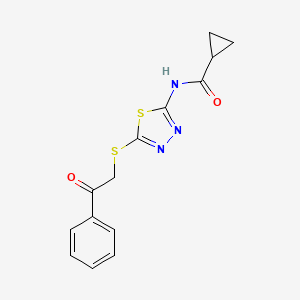![molecular formula C20H20N4O2 B2946816 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 844835-23-0](/img/structure/B2946816.png)
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common approach is the palladium-catalyzed C–N coupling reaction, which is followed by cyclization to form the imidazoquinoxaline core . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinoxaline core.
科学的研究の応用
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and other therapeutic applications.
Materials Science: The compound’s electrochemical and photophysical properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies related to its biological activity and interaction with various biomolecules.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This mechanism is crucial for its potential therapeutic applications in cancer and other diseases.
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its electrochemical properties and used in similar applications.
Pyrrolo[3,2-b]quinoxaline: Studied for its kinase inhibitory activity and therapeutic potential.
Uniqueness
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electrochemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
特性
IUPAC Name |
2-(3-methoxyphenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-25-12-6-11-24-19(14-7-5-8-15(13-14)26-2)23-18-20(24)22-17-10-4-3-9-16(17)21-18/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXYZXDXKZQNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
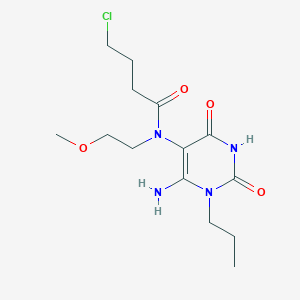
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2946738.png)
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)
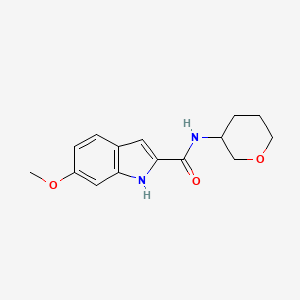
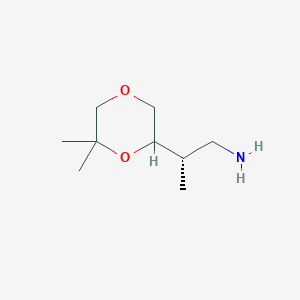
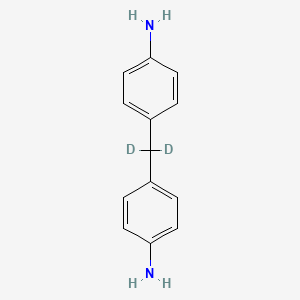
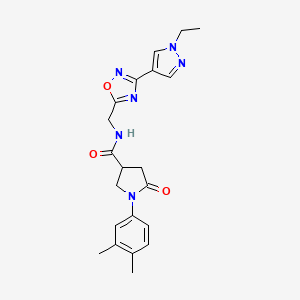
![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)
![5-(furan-2-yl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2946751.png)
